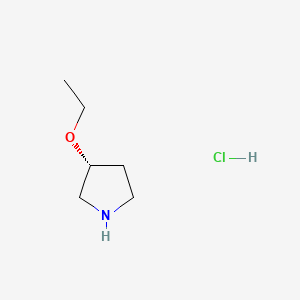

(R)-3-Ethoxy-pyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-ethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSSBFJFGPYMNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to the Physicochemical Characterization of (R)-3-Ethoxy-pyrrolidine Hydrochloride

Introduction

(R)-3-Ethoxy-pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold, forming the core of numerous successful pharmaceutical agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle for complex molecule construction. The ethoxy group at the 3-position introduces specific steric and electronic features, while the hydrochloride salt form typically enhances aqueous solubility and crystalline stability, which are critical attributes for drug candidates.

This guide provides a comprehensive overview of the core physical properties of (R)-3-Ethoxy-pyrrolidine hydrochloride. As specific experimental data for this compound is not extensively documented in publicly available literature, this document serves a dual purpose: it consolidates known identifiers and provides a robust framework of established, field-proven methodologies for its complete physicochemical characterization. The protocols described herein are designed to be self-validating systems, ensuring that researchers can confidently determine the compound's properties with high fidelity and accuracy.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity through established nomenclature and structural representation.

-

Chemical Name: (R)-3-Ethoxy-pyrrolidine hydrochloride

-

Synonyms: (3R)-3-Ethoxypyrrolidine HCl

-

Stereochemistry: The "(R)" designation refers to the absolute stereochemistry at the chiral center (carbon-3 of the pyrrolidine ring) as defined by the Cahn-Ingold-Prelog priority rules. Its enantiomer is (S)-3-Ethoxy-pyrrolidine hydrochloride.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 127926-44-3 | N/A |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

(Note: Data corresponds to the enantiomer, (S)-3-Ethoxypyrrolidine hydrochloride, CAS 164790-65-2, whose scalar properties are identical)[1].

Chemical Structure:

Core Physical Properties

A summary of the anticipated physical properties is presented below. Due to limited public data, some values are based on analogous compounds and should be experimentally verified.

Table 2: Summary of Physical Properties

| Property | Value / Description | Rationale / Analog Comparison |

| Appearance | White to off-white crystalline solid | Typical appearance for small molecule hydrochloride salts. |

| Melting Point (°C) | Data not available. Requires experimental determination. | Expected to be a sharp melting point above 100 °C, similar to other pyrrolidine HCl salts like (R)-3-Hydroxypyrrolidine HCl (102 - 107 °C)[2]. |

| Solubility | Data not available. Requires experimental determination. | As a hydrochloride salt, high solubility is expected in water and polar protic solvents like methanol and ethanol. Lower solubility is anticipated in less polar organic solvents. |

| Storage Conditions | Store at 2-8°C | Recommended for preserving the long-term stability of chiral amines and their salts[1]. |

Methodologies for Experimental Characterization

This section details the authoritative protocols for determining the key physical properties of (R)-3-Ethoxy-pyrrolidine hydrochloride. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While the traditional capillary melting point method provides a range, DSC offers superior accuracy and insight.[3] It measures the heat flow required to raise the sample temperature, providing a precise melting onset and peak temperature. This technique is less subjective than visual methods and can also reveal other thermal events like polymorphism or decomposition, which are critical data points in drug development.

Protocol:

-

Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of (R)-3-Ethoxy-pyrrolidine hydrochloride into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent solvent evaporation if the sample is not perfectly dry.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program:

-

Equilibrate at 25°C.

-

Ramp at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).

-

-

Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent atmosphere.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting point is determined from the resulting endotherm. The onset temperature is typically reported as the melting point, representing the beginning of the phase transition. The peak temperature indicates the point of maximum heat absorption.

-

Solubility Assessment

Expertise & Rationale: Determining solubility in various solvent systems is fundamental for applications ranging from reaction chemistry to formulation. A thermodynamic (equilibrium) solubility experiment is the gold standard. This protocol uses HPLC for quantification due to its high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen mobile phase. Analyze these by HPLC to generate a standard curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of (R)-3-Ethoxy-pyrrolidine hydrochloride to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sampling and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.

-

Dilution and Quantification: Dilute the clear filtrate with a known volume of mobile phase to bring its concentration within the range of the standard curve.

-

HPLC Analysis: Inject the diluted sample onto the HPLC system and measure the peak area.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate, accounting for the dilution factor, to find the final solubility in the original solvent (e.g., in mg/mL or µg/mL).

Purity and Enantiomeric Excess Determination by Chiral HPLC

Expertise & Rationale: For a chiral compound, assessing both chemical and stereochemical purity is paramount. A single chiral HPLC method can often be developed to separate the (R)- and (S)-enantiomers as well as any achiral impurities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral amines and their derivatives.[4]

Protocol:

-

Column Selection: Select a suitable polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column. The choice may require screening several columns with different derivatizations (e.g., amylose or cellulose phenylcarbamates).

-

Mobile Phase Development:

-

Start with a typical normal-phase mobile phase, such as a mixture of Hexane/Isopropanol (IPA) with a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to improve peak shape.

-

A common starting gradient could be 90:10 Hexane:IPA.

-

Adjust the ratio of the solvents to optimize the resolution between the enantiomers.

-

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to create a solution of approximately 1 mg/mL.

-

Instrument Setup:

-

Column: e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: e.g., Hexane:IPA:DEA (80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at a suitable wavelength (e.g., 210 nm, where the pyrrolidine structure absorbs).

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Inject a sample of the racemic mixture (if available) to identify the retention times of both the (R)- and (S)-enantiomers.

-

Inject the sample of (R)-3-Ethoxy-pyrrolidine hydrochloride.

-

Chemical Purity (%): Calculated as (Area of Main Peak / Sum of All Peak Areas) x 100.

-

Enantiomeric Excess (% ee): Calculated as [(Area R - Area S) / (Area R + Area S)] x 100, where Area R is the peak area of the desired (R)-enantiomer and Area S is the peak area of the undesired (S)-enantiomer.

-

Spectroscopic Profile

Spectroscopic analysis is essential for unequivocal structural confirmation.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy will confirm the carbon-hydrogen framework. In a suitable deuterated solvent (like D₂O or DMSO-d₆), the ¹H NMR should show characteristic signals for the ethoxy group (a triplet and a quartet), as well as complex multiplets for the pyrrolidine ring protons. The ¹³C NMR will show six distinct carbon signals corresponding to the molecular structure.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will confirm the presence of key functional groups. Expected absorptions include N-H stretching from the protonated amine, C-H stretching from the aliphatic and ethoxy groups, and C-O stretching from the ether linkage.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. Using a technique like Electrospray Ionization (ESI+), the expected parent ion would be the free base [M+H]⁺ at m/z 116.0.

Handling, Storage, and Safety

As a prudent Senior Application Scientist, safety is the foremost consideration in all laboratory operations.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[5][6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[7] Avoid contact with skin and eyes.[5] Pyrrolidine derivatives can be corrosive and irritating.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 2-8°C to ensure long-term chemical and stereochemical stability.[1]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

References

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Melting Point Determination. Stanford Research Systems. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Pyrrolidine - Hazard Summary. NJ Department of Health. [Link]

- This cit

- This cit

- This cit

- This cit

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. Lithium hydroxide - Wikipedia [en.wikipedia.org]

- 2. ε-Caprolactone CAS#: 502-44-3 [m.chemicalbook.com]

- 3. (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Caprolactone - Wikipedia [en.wikipedia.org]

- 5. 3-Pyrrolidinol (40499-83-0) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Ethoxy-pyrrolidine hydrochloride molecular weight

An In-depth Technical Guide to (R)-3-Ethoxy-pyrrolidine Hydrochloride: A Chiral Building Block for Drug Discovery

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[1] Its non-planar, flexible structure provides an ideal three-dimensional framework for orienting substituents to achieve precise interactions with biological targets.[2] Among the vast library of pyrrolidine derivatives, chiral 3-substituted variants are of particular importance, serving as critical intermediates in the synthesis of complex bioactive molecules.[1][3]

This guide provides a detailed technical overview of (R)-3-Ethoxy-pyrrolidine hydrochloride, a valuable chiral building block. While not as commonly documented as its hydroxyl or methoxy analogs, its unique ethoxy moiety offers distinct steric and electronic properties that can be leveraged by medicinal chemists to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, such as lipophilicity and metabolic stability. As a senior application scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to serve as an essential resource for researchers in drug development.

Chemical and Physical Properties

The foundational characteristics of a chemical entity are critical for its application in synthesis. The properties of (R)-3-Ethoxy-pyrrolidine hydrochloride are summarized below. The molecular weight is calculated from its chemical formula, as this specific derivative is not widely indexed in chemical databases.

| Property | Value | Source / Method |

| Molecular Formula | C₆H₁₄ClNO | - |

| Molecular Weight | 151.64 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be an off-white to pale solid | Extrapolated from analogs[3] |

| Melting Point | Not determined; requires experimental analysis | - |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) | Extrapolated from analogs[3] |

| Chirality | (R)-enantiomer | - |

Synthesis and Purification

The synthesis of (R)-3-Ethoxy-pyrrolidine hydrochloride can be reliably achieved through a two-step sequence starting from a commercially available, enantiomerically pure precursor. The most logical and industrially scalable approach is a Williamson ether synthesis followed by acidic deprotection.

Causality in Synthetic Design:

-

Choice of Starting Material: N-Boc-(R)-3-hydroxypyrrolidine is selected for three key reasons: (1) It provides the correct stereochemistry at the C3 position. (2) The Boc (tert-butyloxycarbonyl) group is an excellent protecting group for the secondary amine, preventing it from acting as a competing nucleophile during the etherification step. (3) The Boc group is easily removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

-

Etherification Reaction: The Williamson ether synthesis is a classic, robust method for forming ethers. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form a reactive alkoxide. Ethyl iodide serves as the electrophile, providing the ethyl group for the ether linkage.

-

Deprotection and Salt Formation: A solution of hydrochloric acid (HCl) in an anhydrous solvent like 1,4-dioxane is the industry standard for Boc deprotection. It is highly efficient and directly yields the final product as its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

Experimental Workflow Diagram

Caption: Synthetic workflow for (R)-3-Ethoxy-pyrrolidine hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Boc-(R)-3-ethoxypyrrolidine

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide is typically observed as the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl iodide (EtI, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-(R)-3-ethoxypyrrolidine. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of (R)-3-Ethoxy-pyrrolidine hydrochloride

-

Dissolve the N-Boc-(R)-3-ethoxypyrrolidine (1.0 equivalent) obtained from the previous step in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the crude (R)-3-Ethoxy-pyrrolidine hydrochloride.

-

Purify the product by trituration or recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield the final product as a solid.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analysis is required. The following table outlines the expected data based on the structure of (R)-3-Ethoxy-pyrrolidine hydrochloride.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Signals corresponding to the ethoxy group: a triplet (~1.2 ppm, 3H) and a quartet (~3.5 ppm, 2H). A multiplet for the C3 methine proton (~4.0 ppm, 1H). A series of multiplets for the four distinct pyrrolidine methylene protons (C2, C4, C5) between ~2.0-3.8 ppm. Broad signals for the two N-H protons due to the ammonium salt. |

| ¹³C NMR | A signal for the ethoxy methyl carbon (~15 ppm). Signals for the ethoxy methylene carbon (~64 ppm) and the C3 methine carbon (~75 ppm). Signals for the pyrrolidine methylene carbons (C2, C4, C5) in the range of ~30-55 ppm. |

| IR (Infrared) | Broad absorption band from 2700-3000 cm⁻¹ characteristic of an ammonium (N-H) salt stretch. C-H stretching bands just below 3000 cm⁻¹. A prominent C-O (ether) stretching band around 1100 cm⁻¹. |

| MS (ESI+) | The mass spectrum will show the molecular ion for the free base [M-Cl]⁺. Calculated m/z for [C₆H₁₄NO]⁺: 116.1075. |

Applications in Drug Discovery

The true value of a building block like (R)-3-Ethoxy-pyrrolidine hydrochloride lies in its potential to impart desirable properties to a drug candidate. The chiral pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[2][4]

Strategic Advantages of the Scaffold:

-

Vectorial Orientation: The C3-ethoxy group provides a defined stereochemical vector. This allows chemists to project a substituent into a specific region of a protein's binding pocket, enhancing potency and selectivity.

-

Modulation of Physicochemical Properties: Compared to its 3-hydroxy analog, the 3-ethoxy derivative is more lipophilic. This can be used to improve cell permeability, modulate solubility, and potentially reduce the formation of glucuronide metabolites at this position, thereby improving the pharmacokinetic profile.[5]

-

Scaffold Hopping and Bioisosterism: The 3-ethoxypyrrolidine moiety can serve as a bioisostere for other cyclic or acyclic fragments, enabling scaffold hopping to explore new chemical space and circumvent existing patents.

Role as a Pharmacophore Element

The diagram below illustrates how (R)-3-Ethoxy-pyrrolidine hydrochloride can be incorporated into a larger, hypothetical drug molecule, where it acts as a key pharmacophoric element.

Caption: Role of the ethoxypyrrolidine scaffold in molecular recognition.

Handling, Storage, and Safety

As a hydrochloride salt of an amine, (R)-3-Ethoxy-pyrrolidine hydrochloride is expected to be a skin and eye irritant.[6][7][8] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent moisture absorption, as amine salts can be hygroscopic.[3][6]

-

Handling: Avoid creating dust. In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8][9]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

(R)-3-Ethoxy-pyrrolidine hydrochloride represents a specialized yet highly valuable chiral building block for modern drug discovery. Its defined stereochemistry, coupled with the unique properties of the ethoxy group, provides medicinal chemists with a powerful tool for optimizing lead compounds. Through robust and scalable synthetic protocols, this compound can be readily prepared, enabling its integration into drug development pipelines. Understanding its physicochemical properties, synthesis, and strategic applications is key to unlocking its full potential in the creation of next-generation therapeutics.

References

- ChemScene. (S)-3-Pyrrolidinol hydrochloride. Chemscene.com. Accessed January 22, 2026.

- Chem-Impex. (R)-3-Hydroxypyrrolidine hydrochloride. Chemimpex.com. Accessed January 22, 2026.

- Fisher Scientific. CAS RN 122536-94-1. Fishersci.com. Accessed January 22, 2026.

- LGC Standards. (S)-3-Hydroxypyrrolidine Hydrochloride. Lgcstandards.com. Accessed January 22, 2026.

- Sigma-Aldrich. (R)-3-Pyrrolidinol 98 104706-47-0. Sigmaaldrich.com. Accessed January 22, 2026.

- Santa Cruz Biotechnology. (S)-3-Pyrrolidinol hydrochloride, CAS 122536-94-1. Scbt.com. Accessed January 22, 2026.

- Oakwood Chemical. (S)-3-Hydroxypyrrolidine hydrochloride. Oakwoodchemical.com. Accessed January 22, 2026.

- PubChem. 3-Hydroxypyrrolidine hydrochloride. Pubchem.ncbi.nlm.nih.gov. Accessed January 22, 2026.

- Sigma-Aldrich. (R)-3-Pyrrolidinol hydrochloride. Sigmaaldrich.com. Accessed January 22, 2026.

- Vitale, P., et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." International Journal of Molecular Sciences, 2024.

- ChemicalBook. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7. Chemicalbook.com. Accessed January 22, 2026.

- Wikipedia. Pyrrolidine. En.wikipedia.org. Accessed January 22, 2026.

- BLD Pharm. 104706-47-0|(R)-3-Hydroxypyrrolidine hydrochloride. Bldpharm.com. Accessed January 22, 2026.

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Patents.google.com. Accessed January 22, 2026.

- Iovine, V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Springer Link, 2022.

- Fisher Scientific. SAFETY DATA SHEET - (R)-(+)-3-Hydroxypyrrolidine. Fishersci.com. Accessed January 22, 2026.

- Wei, S., et al. "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts, 2023.

- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- TCI Chemicals. SAFETY DATA SHEET - (R)-3-Pyrrolidinol. Tcichemicals.com. Accessed January 22, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine. Sigmaaldrich.com. Accessed January 22, 2026.

- Organic Chemistry Portal. Pyrrolidine synthesis. Organic-chemistry.org. Accessed January 22, 2026.

- El-Shall, M. S., et al. "The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks." Inorganic Chemistry Frontiers, 2020.

- Fisher Scientific. SAFETY DATA SHEET - (+/-)-3-Hydroxypyrrolidine hydrochloride. Fishersci.com. Accessed January 22, 2026.

- Bhat, A. A., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 2023.

- ChemRxiv. "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones." Chemrxiv.org, 2023.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(3-ETHYLPHENOXY)PYRROLIDINE. Chemicalbook.com. Accessed January 22, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 104706-47-0|(R)-3-Hydroxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

(R)-3-Ethoxy-pyrrolidine hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (R)-3-Ethoxy-pyrrolidine Hydrochloride

**Executive Summary

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of (R)-3-Ethoxy-pyrrolidine hydrochloride. This molecule, a chiral substituted pyrrolidine, serves as a valuable building block in medicinal chemistry and drug development.[1][2] Accurate confirmation of its constitution, connectivity, and absolute stereochemistry is paramount for ensuring the quality, efficacy, and safety of downstream applications. This document moves beyond a simple recitation of methods, offering a rationale-driven approach that integrates Mass Spectrometry, Infrared Spectroscopy, advanced Nuclear Magnetic Resonance techniques, and Chiral High-Performance Liquid Chromatography. Each section details the causality behind experimental choices, provides field-proven protocols, and outlines the expected data, culminating in a self-validating system for complete structural verification.

Introduction: The Analytical Challenge

The pyrrolidine ring is a privileged scaffold in modern pharmaceuticals, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties.[1] The target molecule, (R)-3-Ethoxy-pyrrolidine hydrochloride, presents a multi-faceted analytical challenge that necessitates a carefully orchestrated approach:

-

Constitution: The elemental composition and molecular weight must be confirmed.

-

Connectivity: The precise arrangement of the ethoxy group on the pyrrolidine ring must be established.

-

Ionic Form: The presence of the hydrochloride salt must be verified, as this significantly impacts the molecule's properties and spectroscopic signature compared to its free-base form.

-

Stereochemistry: The absolute configuration at the C3 chiral center must be confirmed as R, a critical parameter for biological activity.

This guide presents a logical workflow designed to deconstruct and solve each of these challenges systematically.

Caption: A logical workflow for the comprehensive structure elucidation of (R)-3-Ethoxy-pyrrolidine hydrochloride.

Mass Spectrometry: Confirming the Foundation

Principle & Rationale: Mass spectrometry (MS) is the foundational step, providing the exact molecular weight and elemental composition. For a polar salt like our target compound, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It gently creates gas-phase ions from the dissolved sample, minimizing fragmentation and allowing for the clear observation of the protonated molecule of the free base, [M+H]⁺.

Challenges with Pyrrolidines: It is crucial to recognize that pyrrolidine-containing compounds can present challenges in tandem mass spectrometry (MS/MS). During fragmentation, the basic pyrrolidine nitrogen preferentially sequesters the proton, often leading to a dominant, uninformative fragment ion corresponding to the intact ring, which can mask other structural details.[3] Therefore, careful analysis of both the full scan and fragmentation spectra is necessary.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of (R)-3-Ethoxy-pyrrolidine hydrochloride in 1 mL of methanol or a water/acetonitrile mixture.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (a lower voltage minimizes in-source fragmentation)

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability.

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

Data Interpretation & Expected Results

The primary goal is to observe the protonated molecule of the free base, which corresponds to the loss of HCl.

| Parameter | Expected Value | Rationale |

| Molecular Formula (Free Base) | C₆H₁₃NO | - |

| Exact Mass (Free Base) | 115.0997 | Calculated for C₆H₁₃NO |

| Observed Ion [M+H]⁺ | m/z 116.1075 | The protonated free base (C₆H₁₄NO⁺). This is the key ion to be observed. |

| High-Resolution MS | m/z 116.1070 ± 5 ppm | Confirms the elemental composition C₆H₁₄NO⁺, ruling out other possibilities. |

Possible fragment ions in MS/MS could arise from the loss of an ethylene molecule from the ethoxy group (m/z 88.07) or cleavage of the pyrrolidine ring.

FTIR Spectroscopy: Functional Group Identification

Principle & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a distinct fingerprint of the functional groups present. For this specific molecule, FTIR is not merely confirmatory; it is essential for verifying the hydrochloride salt form, which is spectroscopically distinct from the free secondary amine.

Key Insight: A free secondary amine (R₂NH) shows a single, relatively weak N-H stretching band. In contrast, its protonated salt form (R₂NH₂⁺) exhibits a very broad and strong absorption envelope for the N-H⁺ stretches, along with a characteristic bending vibration.[4][5][6]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, clean spatula tip of the solid (R)-3-Ethoxy-pyrrolidine hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation & Expected Results

The spectrum should display characteristic bands confirming the key structural motifs.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |

| 3000 - 2700 | N-H₂⁺ Stretch | Very broad, strong envelope | Confirms secondary amine salt [6] |

| 2975 - 2850 | C-H Stretch (sp³) | Medium-strong, sharp peaks superimposed on the N-H⁺ envelope | Aliphatic C-H from pyrrolidine and ethoxy groups |

| 1620 - 1560 | N-H₂⁺ Bend | Medium-strong, sharp | Confirms secondary amine salt [4][6] |

| 1120 - 1080 | C-O-C Stretch | Strong, sharp | Confirms ether linkage of the ethoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the entire molecular skeleton. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of (R)-3-Ethoxy-pyrrolidine hydrochloride in ~0.6 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is an excellent choice as it will exchange with the N-H₂⁺ protons, causing their signal to disappear, which aids in identification.[7]

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

DEPT-135: Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.

-

¹H-¹H COSY: Identifies proton-proton coupling networks.

-

¹H-¹³C HSQC: Correlates each proton to its directly attached carbon.

-

Data Interpretation & Expected Results

Caption: Numbering scheme for (R)-3-Ethoxy-pyrrolidine used for NMR assignments.

¹H NMR Spectrum: Due to the chiral center at C3, the protons on the pyrrolidine ring at C2, C4, and C5 are diastereotopic and will appear as complex multiplets, not simple triplets or quartets.

| Proton(s) | Approx. δ (ppm) | Multiplicity | Integration | COSY Correlations |

| CH₃ (Ethoxy) | ~1.2 | Triplet (t) | 3H | OCH₂ |

| CH₂ (Ring, C4) | ~2.0 - 2.3 | Multiplet (m) | 2H | H-C3, H-C5 |

| OCH₂ (Ethoxy) | ~3.4 - 3.6 | Quartet (q) | 2H | CH₃ |

| CH₂ (Ring, C2, C5) | ~3.2 - 3.8 | Multiplets (m) | 4H | H-C4, H-C3, N-H₂⁺ |

| CH (Ring, C3) | ~4.0 - 4.2 | Multiplet (m) | 1H | H-C2, H-C4 |

| N-H₂⁺ | Variable (Broad) | Broad Singlet (br s) | 2H | H-C2, H-C5 (potentially) |

¹³C NMR & DEPT-135 Spectrum: All 6 carbons are chemically inequivalent and should produce 6 distinct signals.

| Carbon | Approx. δ (ppm) | DEPT-135 | HSQC Correlation |

| CH₃ (Ethoxy) | ~15 | Positive | ~1.2 ppm |

| CH₂ (Ring, C4) | ~30 - 35 | Negative | ~2.0 - 2.3 ppm |

| CH₂ (Ring, C5) | ~45 - 50 | Negative | ~3.2 - 3.8 ppm |

| CH₂ (Ring, C2) | ~50 - 55 | Negative | ~3.2 - 3.8 ppm |

| OCH₂ (Ethoxy) | ~65 - 70 | Negative | ~3.4 - 3.6 ppm |

| CH (Ring, C3) | ~75 - 80 | Positive | ~4.0 - 4.2 ppm |

Synthesizing the NMR Data:

-

COSY: The COSY spectrum is critical. It will show a clear correlation path from the ethoxy CH₃ to the ethoxy OCH₂. It will also show that the methine proton (H-C3) is coupled to protons on two different methylene groups (H-C2 and H-C4), confirming its position at C3.

-

HSQC: The HSQC spectrum provides the final, unambiguous link. By correlating each proton signal to its carbon, all assignments in the tables above can be definitively confirmed. For instance, the downfield methine proton signal at ~4.1 ppm will correlate to the downfield methine carbon signal at ~78 ppm, locking in the assignment of the C3 position.

Chiral HPLC: Confirming Absolute Stereochemistry

Principle & Rationale: While NMR confirms connectivity, it does not typically reveal the absolute (R/S) configuration. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus be separated.[8][9]

Self-Validation: To confirm the peak corresponds to the (R)-enantiomer, it must be compared against an authenticated reference standard of (R)-3-Ethoxy-pyrrolidine. The analysis of a racemic mixture is also crucial to demonstrate that the method is capable of separating both enantiomers.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a CSP known for separating chiral amines. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak AD-H or Chiralcel OD-H) are excellent starting points.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of Hexane and Isopropanol. Crucially, a small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) must be included to prevent peak tailing by masking active silanol sites on the column support that interact strongly with the basic amine.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane/Isopropanol/DEA (80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

-

Temperature: 25 °C

-

-

Analysis: Inject the sample of (R)-3-Ethoxy-pyrrolidine hydrochloride. Then, inject a racemic standard to confirm the resolution of two peaks. The retention time of the single peak from the sample should match one of the two peaks from the racemic mixture.

Data Interpretation & Expected Results

The analysis should yield a single, sharp chromatographic peak. When compared to the chromatogram of the racemic mixture, this peak's retention time will confirm its identity as one of the enantiomers. By running a certified (R)-enantiomer standard, the peak can be definitively assigned, thus confirming the absolute stereochemistry of the sample.

Conclusion: A Unified Structural Portrait

The structure elucidation of (R)-3-Ethoxy-pyrrolidine hydrochloride is achieved not by a single experiment, but by the logical synthesis of data from an orthogonal suite of analytical techniques.

-

Mass Spectrometry confirms the molecular formula (C₆H₁₄ClNO) by observing the correct [M+H]⁺ ion at high resolution.

-

FTIR Spectroscopy provides definitive evidence of the secondary amine hydrochloride salt and the ether functional group.

-

1D and 2D NMR Spectroscopy collectively build an unambiguous map of the atomic connectivity, confirming the 3-ethoxy-pyrrolidine skeleton.

-

Chiral HPLC provides the final piece of the puzzle, confirming the enantiopurity and the absolute configuration at the C3 stereocenter is indeed (R).

This rigorous, self-validating workflow ensures the highest degree of confidence in the structural identity of this important chemical entity, meeting the stringent requirements of researchers and drug development professionals.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

-

(S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122. PubChem. [Link]

-

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778. PubChem. [Link]

-

Pyrrolidine, TMS derivative. NIST WebBook. [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. US Food and Drug Administration. [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408. PubChem. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. Wiley. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

-

Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. PubMed. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

-

Structure Elucidation by NMR. ETH Zurich. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

IR: amines. University of Calgary. [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

-

1H NMR spectrum of 3 | Download Scientific Diagram. ResearchGate. [Link]

-

Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. The Royal Society of Chemistry. [Link]

-

3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983. PubChem. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]

-

1H NMR: Structural Elucidation I. YouTube. [Link]

-

Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]

-

Chemical shifts. University of Oxford. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (R)-3-Ethoxy-pyrrolidine hydrochloride: A Framework for Structural Elucidation

An In-depth Technical Guide for Drug Development Professionals

Abstract: (R)-3-Ethoxy-pyrrolidine hydrochloride is a chiral synthetic building block with significant potential in the development of novel therapeutics. Its precise structural characterization is fundamental to ensuring purity, confirming identity, and enabling effective process development. This guide provides a comprehensive framework for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct, published experimental spectra for this specific molecule are not widely available, this document serves as an expert-level guide, presenting predicted spectral data based on established principles and analysis of analogous structures. We will detail not only the expected data but also the causality behind the experimental choices and protocols, empowering researchers to acquire and interpret high-quality data for this and similar molecules.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough understanding of the target molecule. (R)-3-Ethoxy-pyrrolidine hydrochloride is composed of three key structural features that will be interrogated by different spectroscopic techniques:

-

The (R)-Pyrrolidine Ring: A five-membered saturated heterocycle containing a secondary amine, which is protonated to form a hydrochloride salt. The stereochemistry at the C3 position is critical.

-

The Ethoxy Group: An ether linkage at the C3 position (-O-CH₂CH₃).

-

The Hydrochloride Salt: The ammonium chloride moiety dictates solubility and presents characteristic spectral features.

Our analytical strategy is to use a combination of techniques to unambiguously confirm each of these features:

-

NMR Spectroscopy will elucidate the precise carbon-hydrogen framework, including connectivity, proton environments, and the diastereotopic nature of ring protons, confirming the overall structure.

-

IR Spectroscopy will provide rapid confirmation of key functional groups, such as the N-H⁺ bonds of the ammonium salt, C-O ether linkage, and C-H bonds.

-

Mass Spectrometry will confirm the molecular weight of the parent compound and provide structural information through predictable fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a polar, saline compound like (R)-3-Ethoxy-pyrrolidine hydrochloride, the choice of solvent is the first critical decision. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate choices to ensure solubility; we will proceed with predictions based on DMSO-d₆, as it avoids H-D exchange of the N-H protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The chirality at C3 renders the protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field-Proven Insights |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂ ⁺ | The acidic protons on the protonated nitrogen typically appear as a broad signal far downfield. Its broadness is due to quadrupole broadening from the nitrogen atom and potential exchange. |

| ~4.0 - 4.2 | Multiplet | 1H | CH -O | This methine proton is deshielded by the adjacent electronegative oxygen atom, shifting it downfield. |

| ~3.4 - 3.6 | Quartet, J ≈ 7.0 Hz | 2H | O-CH₂ -CH₃ | The classic quartet of an ethoxy group, split by the three neighboring methyl protons.[1] |

| ~3.2 - 3.5 | Multiplet | 4H | CH₂ -N, CH₂ -N | These are the diastereotopic protons on the carbons adjacent to the nitrogen (C2 and C5). They are deshielded by the protonated nitrogen and will likely appear as complex, overlapping multiplets.[2] |

| ~1.9 - 2.2 | Multiplet | 2H | CH₂ (C4) | The protons on C4 are less deshielded and will appear further upfield. They are also diastereotopic and will exhibit complex splitting. |

| ~1.1 - 1.2 | Triplet, J ≈ 7.0 Hz | 3H | O-CH₂-CH₃ | The characteristic triplet of an ethoxy group, split by the two adjacent methylene protons.[1] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field-Proven Insights |

| ~75 - 78 | C H-O (C3) | The carbon directly attached to the oxygen atom is significantly deshielded. |

| ~63 - 65 | O-C H₂-CH₃ | The methylene carbon of the ethoxy group, also deshielded by the oxygen. |

| ~48 - 52 | C H₂ (C2/C5) | Carbons adjacent to the nitrogen atom appear in this typical range for pyrrolidines.[3] |

| ~45 - 48 | C H₂ (C2/C5) | The second carbon adjacent to the nitrogen, potentially shifted due to the influence of the C3 substituent. |

| ~30 - 33 | C H₂ (C4) | The C4 carbon is the most shielded of the ring carbons, appearing furthest upfield. |

| ~15 - 17 | O-CH₂-C H₃ | The terminal methyl carbon of the ethoxy group is typically found in the upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh 10-15 mg of (R)-3-Ethoxy-pyrrolidine hydrochloride and dissolve it in ~0.7 mL of high-purity DMSO-d₆ containing a known internal standard (e.g., 0.05% Tetramethylsilane, TMS).

-

Instrument Setup: Use a well-calibrated NMR spectrometer (≥400 MHz). Ensure the sample is equilibrated to the probe temperature (e.g., 298 K) before acquisition.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1). Key parameters include a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ value to ensure accurate integration.[4]

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. To ensure quantitative accuracy (if needed), use inverse-gated decoupling and a long relaxation delay.[4]

-

Data Processing: Apply a standard exponential window function before Fourier transformation. Phase and baseline correct the spectra carefully. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

NMR Workflow Diagram

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of (R)-3-Ethoxy-pyrrolidine hydrochloride is expected to be dominated by features from the ammonium salt and the ether linkage.

Predicted IR Absorption Data

Table 3: Predicted Diagnostic IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Field-Proven Insights |

| 2700 - 2250 (broad) | N-H⁺ Stretch | This very broad and strong absorption is characteristic of a secondary ammonium salt. The broadness arises from extensive hydrogen bonding in the solid state.[5] |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong absorptions corresponding to the sp³ C-H bonds in the pyrrolidine ring and ethoxy group. |

| 1600 - 1500 | N-H⁺ Bend | A medium to strong band associated with the bending vibration of the ammonium group. |

| 1150 - 1085 | C-O-C Stretch (Ether) | A strong, characteristic stretching vibration for the aliphatic ether linkage is expected in this region. This is a key diagnostic peak for the ethoxy group. |

Experimental Protocol for FTIR-ATR Data Acquisition

The Attenuated Total Reflectance (ATR) accessory is the industry standard for solid samples due to its simplicity and speed.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount of the solid sample onto the crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks for interpretation.

FTIR-ATR Workflow Diagram

Caption: Predicted major ESI-MS/MS fragments.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent system, such as 50:50 methanol:water with 0.1% formic acid to ensure the amine remains protonated.

-

Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan): Acquire a full scan mass spectrum (e.g., m/z 50-300) to identify the [M+H]⁺ parent ion.

-

MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 116.1) in the first mass analyzer and scanning the fragments produced in the collision cell in the second mass analyzer. Optimize the collision energy to achieve a rich fragmentation pattern.

Integrated Spectroscopic Analysis

The true power of this multi-technique approach lies in data integration. The definitive assignment of the (R)-3-Ethoxy-pyrrolidine hydrochloride structure is achieved when:

-

MS confirms the mass of the parent molecule (C₆H₁₃NO).

-

IR confirms the presence of the ammonium salt (broad N-H⁺ stretch) and the ether (C-O stretch).

-

¹³C NMR confirms the presence of six unique carbon atoms.

-

¹H NMR confirms the number of protons in each distinct environment, and the triplet-quartet pattern confirms the ethoxy group, while complex multiplets confirm the diastereotopic nature of the pyrrolidine ring protons.

Together, these techniques provide a self-validating system that leaves no ambiguity as to the identity, structure, and functional group composition of the target compound, which is a cornerstone of rigorous drug development.

References

Sources

An In-depth Technical Guide to the Solubility of (R)-3-Ethoxy-pyrrolidine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of (R)-3-Ethoxy-pyrrolidine hydrochloride in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications ranging from synthesis and purification to formulation development.

Introduction: The Significance of Solubility in Pharmaceutical Development

(R)-3-Ethoxy-pyrrolidine hydrochloride is a chiral building block of significant interest in medicinal chemistry. Its structural motifs are found in a variety of bioactive molecules, making it a valuable starting material for the synthesis of novel therapeutic agents. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the ultimate formulation of active pharmaceutical ingredients (APIs).[1] A thorough understanding of its solubility profile allows for the rational selection of solvents, optimizing process efficiency and ensuring the desired physicochemical properties of the final product.

As a hydrochloride salt, (R)-3-Ethoxy-pyrrolidine hydrochloride is designed to enhance aqueous solubility, a common strategy in drug development to improve bioavailability.[2] However, its solubility in organic solvents, which are essential for synthesis and purification, is governed by a different set of intermolecular interactions. This guide will delve into the theoretical underpinnings of solubility and provide a practical framework for its experimental determination.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is a complex interplay of various factors. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[3] For a more nuanced understanding, we must consider the specific physicochemical properties of both (R)-3-Ethoxy-pyrrolidine hydrochloride and the organic solvents .

Physicochemical Properties of (R)-3-Ethoxy-pyrrolidine Hydrochloride

To predict the solubility of (R)-3-Ethoxy-pyrrolidine hydrochloride, we must first analyze its molecular structure. The molecule possesses several key features that will dictate its interactions with solvents:

-

Ionic Character: As a hydrochloride salt, the compound exists in an ionic form in the solid state, with a positively charged pyrrolidinium cation and a chloride anion. This ionic nature suggests a high lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.

-

Polarity and Hydrogen Bonding: The presence of the nitrogen and oxygen atoms, along with the protonated amine, makes the molecule polar and capable of acting as a hydrogen bond donor. The ethoxy group also contributes to its polarity and can act as a hydrogen bond acceptor.

-

Non-Polar Regions: The ethyl group and the pyrrolidine ring's carbon backbone introduce non-polar character to the molecule.

The balance between these polar/ionic and non-polar characteristics will determine the compound's affinity for different types of organic solvents.

The Role of the Solvent

Organic solvents can be broadly classified based on their polarity, proticity (ability to donate hydrogen bonds), and other properties.

-

Polar Protic Solvents: Solvents like methanol and ethanol are highly polar and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating ions and polar molecules. We can anticipate that (R)-3-Ethoxy-pyrrolidine hydrochloride will exhibit significant solubility in these solvents due to favorable ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are polar but lack acidic protons. They can accept hydrogen bonds but cannot donate them. Their ability to dissolve ionic compounds is generally lower than that of protic solvents, but they can still be effective for moderately polar solutes.

-

Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether have low polarity and are incapable of significant hydrogen bonding. It is expected that the solubility of a polar, ionic compound like (R)-3-Ethoxy-pyrrolidine hydrochloride will be very low in these solvents.[4]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The "shake-flask" or equilibrium concentration method is a widely accepted and reliable technique for measuring thermodynamic solubility.[5][6]

Detailed Experimental Protocol: Equilibrium Concentration Method

This protocol outlines the steps for determining the solubility of (R)-3-Ethoxy-pyrrolidine hydrochloride in a given organic solvent at a specific temperature.

Materials and Equipment:

-

(R)-3-Ethoxy-pyrrolidine hydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-3-Ethoxy-pyrrolidine hydrochloride to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but this should be experimentally verified by taking measurements at different time points until the concentration plateaus.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of (R)-3-Ethoxy-pyrrolidine hydrochloride of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC. .

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the filtered sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium concentration method.

Caption: Figure 1. Experimental workflow for solubility determination.

Expected Solubility Profile and Discussion

Based on the theoretical principles discussed, we can predict a general trend for the solubility of (R)-3-Ethoxy-pyrrolidine hydrochloride in various organic solvents. The following table provides a qualitative and quantitative estimation of solubility. It is important to note that these are expected values and should be confirmed experimentally.

| Solvent Class | Solvent Example | Expected Solubility (mg/mL) | Rationale |

| Polar Protic | Methanol | High (> 100) | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic compound. |

| Ethanol | Moderate to High (50-100) | Similar to methanol, but the slightly larger non-polar ethyl group may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate (10-50) | The high polarity of DMF can solvate the ions, but the lack of hydrogen bond donation limits its efficacy compared to protic solvents. |

| Acetonitrile | Low to Moderate (1-10) | Less polar than DMF, leading to weaker interactions with the ionic solute. | |

| Acetone | Low ( < 1) | Lower polarity and weaker solvating power for ionic species. | |

| Non-Polar | Toluene | Very Low (< 0.1) | Dominated by non-polar interactions, which are unfavorable for dissolving an ionic salt.[3] |

| Hexane | Very Low (< 0.1) | Highly non-polar, offering no favorable interactions to overcome the crystal lattice energy of the salt. | |

| Dichloromethane (DCM) | Low ( < 1) | While having a dipole moment, its ability to solvate ions is limited. The free base, pyrrolidine, is soluble in DCM, but the hydrochloride salt is not.[7] |

Conclusion

The solubility of (R)-3-Ethoxy-pyrrolidine hydrochloride in organic solvents is a critical parameter that dictates its utility in synthetic and pharmaceutical applications. A systematic approach that combines theoretical understanding with rigorous experimental determination is essential for accurately characterizing its solubility profile. This guide has provided a framework for predicting and measuring the solubility of this important chiral building block. The insights gained from such studies will enable scientists to make informed decisions regarding solvent selection, leading to the development of robust and efficient chemical processes.

References

-

M. A. H. Syed, "If your product does not contain nitrogen, you can remove pyrrolidine by converting it to its salt," ResearchGate, 2014. [Online]. Available: [Link]

-

J. Savjani, K. Savjani, and A. Gajjar, "Drug Solubility: Importance and Enhancement Techniques," ISRN Pharmaceutics, vol. 2012, 2012. [Online]. Available: [Link]

-

A. Shayanfar, "Experimental and Computational Methods Pertaining to Drug Solubility," in Drug Design and Discovery in Alzheimer's Disease, IntechOpen, 2012. [Online]. Available: [Link]

-

A. Llinàs, J. M. Goodman, and C. Glen, "A unified ML framework for solubility prediction across organic solvents," Royal Society of Chemistry, 2021. [Online]. Available: [Link]

-

S. Boobier, D. R. J. Hose, A. J. Blacker, and B. N. Nguyen, "(PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water," ResearchGate, 2020. [Online]. Available: [Link]

-

S. K. T. S. Boobier, D. R. J. Hose, A. J. Blacker, and B. N. Nguyen, "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents," ChemRxiv, 2022. [Online]. Available: [Link]

-

B. C. Smith, "Organic Nitrogen Compounds V: Amine Salts," Spectroscopy Online, 2019. [Online]. Available: [Link]

-

N. M. J. D., "Why amine salts are soluble in water?," Chemistry Stack Exchange, 2016. [Online]. Available: [Link]

-

Open Oregon Educational Resources, "3.2 Solubility – Introductory Organic Chemistry," Open Oregon Educational Resources. [Online]. Available: [Link]

-

"Solubility of Organic Compounds," 2023. [Online]. Available: [Link]

-

P. Verma, P. Singh, and G. Singh, "Solubility of Pharmaceutical Compounds in Organic Solvents: A Comprehensive Review," Physical Chemistry Research, vol. 12, no. 3, pp. 567-578, 2024. [Online]. Available: [Link]

-

A. Lari, S. P. P. G. M. A. H. M. P. M. Mazzotti, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," Journal of Chemical Theory and Computation, vol. 18, no. 15, pp. 4757–4767, 2022. [Online]. Available: [Link]

-

A. Lari, S. P. P. G. M. A. H. M. P. M. Mazzotti, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," ACS Publications, 2022. [Online]. Available: [Link]

-

"Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts," 2025. [Online]. Available: [Link]

Sources

- 1. physchemres.org [physchemres.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scispace.com [scispace.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

stability and storage of (R)-3-Ethoxy-pyrrolidine hydrochloride

An In-depth Technical Guide to the Stability and Storage of (R)-3-Ethoxy-pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Ethoxy-pyrrolidine hydrochloride is a chiral pyrrolidine derivative of increasing interest in medicinal chemistry and drug development.[1] As with many reactive chemical intermediates, ensuring its stability and purity through appropriate storage and handling is paramount to the success of research and development endeavors. This guide provides a comprehensive overview of the best practices for maintaining the integrity of (R)-3-Ethoxy-pyrrolidine hydrochloride, drawing upon data from analogous compounds and established principles of chemical stability. We will explore its chemical properties, factors influencing its stability, recommended storage and handling protocols, and methods for stability assessment.

Introduction: The Significance of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its stereochemically defined derivatives, such as (R)-3-Ethoxy-pyrrolidine, serve as crucial building blocks in the stereoselective synthesis of complex bioactive molecules.[4] The hydrochloride salt form is often utilized to improve the handling characteristics and aqueous solubility of the parent amine. However, the presence of the hydrochloride moiety can also introduce challenges related to hygroscopicity and stability. This guide aims to provide the user with the necessary knowledge to mitigate these challenges and ensure the long-term viability of this important chemical reagent.

Physicochemical Properties of (R)-3-Ethoxy-pyrrolidine Hydrochloride

While specific experimental data for (R)-3-Ethoxy-pyrrolidine hydrochloride is not extensively published, we can infer its properties from its structure and data from similar compounds.

| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C6H14ClNO | Based on the chemical structure. |

| Appearance | White to off-white or light brown solid/crystal powder. | Similar pyrrolidine hydrochlorides, like (R)-3-Hydroxypyrrolidine hydrochloride, present this appearance.[5] |

| Hygroscopicity | Likely hygroscopic. | Hydrochloride salts of amines are frequently hygroscopic, readily absorbing moisture from the atmosphere.[6][7] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form enhances aqueous solubility. Pyrrolidine derivatives are generally soluble in organic solvents.[1] |

| Melting Point | Expected to have a defined melting point range. | Crystalline solids have characteristic melting points. For example, (R)-3-Hydroxypyrrolidine hydrochloride melts at 102-107 °C.[5] |

Factors Influencing the Stability of (R)-3-Ethoxy-pyrrolidine Hydrochloride

Understanding the factors that can lead to the degradation of (R)-3-Ethoxy-pyrrolidine hydrochloride is crucial for developing effective storage and handling strategies.

Moisture

Hygroscopicity is a primary concern for amine hydrochlorides.[6] The absorption of water can lead to several issues:

-

Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making accurate weighing and dispensing difficult.[6]

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways.

-

Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual mass of the active compound will be lower than the weighed mass, leading to errors in stoichiometry and concentration calculations.[6]

Temperature

Elevated temperatures can accelerate the rate of chemical degradation. While specific thermal degradation pathways for (R)-3-Ethoxy-pyrrolidine hydrochloride are not documented, it is a general principle that higher temperatures increase reaction kinetics. Storage at elevated temperatures should be avoided.

Light

While there is no specific data on the photosensitivity of this compound, many organic molecules can be susceptible to degradation upon exposure to UV or visible light. It is a prudent practice to protect it from light.

pH

As a hydrochloride salt, the compound will form a mildly acidic solution in water. Extremes of pH should be avoided as they could potentially lead to the opening of the pyrrolidine ring or other unwanted reactions.

Oxidizing Agents

Amines are susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of undesired byproducts.

Recommended Storage and Handling Protocols

Based on the inferred properties and stability-influencing factors, the following storage and handling procedures are recommended to maintain the quality of (R)-3-Ethoxy-pyrrolidine hydrochloride.

Storage Conditions

-

Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage, a practice advised for similar compounds like (R)-3-Hydroxypyrrolidine hydrochloride.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[8] This is particularly important to mitigate moisture absorption and potential oxidation.

-

Container: Use a tightly sealed, opaque container to protect from moisture and light.[9] For highly sensitive applications, consider storing in a desiccator.

-

Packaging: For hygroscopic materials, packaging under controlled humidity is critical to minimize water vapor in the headspace of the container.[10]

Handling Procedures

-

Work Environment: Handle in a well-ventilated area, preferably in a fume hood.[11] To minimize moisture absorption, a glove box or a glove bag with a dry atmosphere is ideal, especially when weighing and dispensing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

-

Dispensing: Minimize the time the container is open to the atmosphere.[6] If multiple aliquots are needed over time, consider portioning the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.[6]

-

Cleaning: Clean up spills promptly. Avoid generating dust.

Stability Assessment: A Proactive Approach

Regularly assessing the purity and stability of (R)-3-Ethoxy-pyrrolidine hydrochloride is essential, particularly for long-term storage or when used in sensitive applications like drug development.

Visual Inspection

A simple yet effective first step is to visually inspect the material for any changes in its physical appearance. Signs of degradation may include:

-

Color change (e.g., darkening)

-

Caking or clumping of the powder

-

Odor development

Analytical Methods

For a quantitative assessment of purity and the detection of degradation products, chromatographic methods are highly effective.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture.[13] A reversed-phase HPLC method with UV detection would likely be suitable for assessing the purity of (R)-3-Ethoxy-pyrrolidine hydrochloride.

-

Gas Chromatography (GC): GC can also be used, particularly for detecting volatile impurities.[13] Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.[13]

-

Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) allows for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.

Experimental Protocol: A General Stability Study Workflow

The following is a generalized protocol for conducting a stability study on (R)-3-Ethoxy-pyrrolidine hydrochloride.

-

Initial Characterization: Upon receipt of a new batch, perform a comprehensive initial analysis to establish a baseline. This should include:

-

Visual appearance

-

Purity assessment by HPLC or GC